molecular formula C13H27NOS B14354497 O-undecyl Methylaminomethanethioate CAS No. 92412-09-4

O-undecyl Methylaminomethanethioate

Cat. No.: B14354497
CAS No.: 92412-09-4
M. Wt: 245.43 g/mol
InChI Key: XGBHHLCUSMFYFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Undecyl methylaminomethanethioate is a sulfur-containing organic compound characterized by a methylaminomethanethioate group (-SCH₂N(CH₃)O-) attached to an undecyl (C₁₁H₂₃) chain.

Properties

CAS No.

92412-09-4

Molecular Formula

C13H27NOS

Molecular Weight

245.43 g/mol

IUPAC Name

O-undecyl N-methylcarbamothioate

InChI

InChI=1S/C13H27NOS/c1-3-4-5-6-7-8-9-10-11-12-15-13(16)14-2/h3-12H2,1-2H3,(H,14,16)

InChI Key

XGBHHLCUSMFYFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=S)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-undecyl Methylaminomethanethioate typically involves the reaction of undecyl alcohol with methylamine and methanethioic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

O-undecyl Methylaminomethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-undecyl Methylaminomethanethioate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of O-undecyl Methylaminomethanethioate involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally related to O-undecyl methylaminomethanethioate, differing primarily in functional groups and substituents:

Compound CAS No. Functional Group Molecular Formula Key Applications
Methyl undecylenate 111-81-9 Ester (COOCH₃) C₁₂H₂₂O₂ Antifungal agent; precursor to polymers
Undecylenoyl diethanolamide 25377-64-4 Amide (CON(CH₂CH₂OH)₂) C₁₅H₂₉NO₃ Surfactant in shampoos; anti-dandruff
Undecylenic acid monoethanolamide 20545-92-0 Amide (CONHCH₂CH₂OH) C₁₃H₂₅NO₂ Cosmetic formulations; emulsifier
Butan-2-yl methylaminomethanethioate 65573-11-7 Thioate (SCH₂N(CH₃)O-) C₇H₁₄N₂OS Not explicitly stated (structural analog)

Key Observations :

  • Stability: Amides (e.g., undecylenoyl diethanolamide) demonstrate higher hydrolytic stability than esters (e.g., methyl undecylenate), making them preferable in aqueous formulations like shampoos .

Physicochemical Properties

Parameter Methyl Undecylenate Undecylenoyl Diethanolamide This compound (Inferred)
Molecular Weight 198.31 g/mol 271.40 g/mol ~285–300 g/mol (estimated)
Boiling Point 248°C Not reported Likely >250°C (higher chain length)
Solubility Soluble in oxygenated solvents Water-dispersible Likely lipid-soluble
Thermal Stability Stable up to 200°C Stable in acidic/alkaline conditions Unknown

Notes:

  • Methyl undecylenate is a volatile liquid, whereas amides like undecylenoyl diethanolamide are solids at room temperature, reflecting differences in intermolecular forces .
  • The thioate group in this compound may confer unique reactivity, such as resistance to enzymatic degradation compared to esters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.